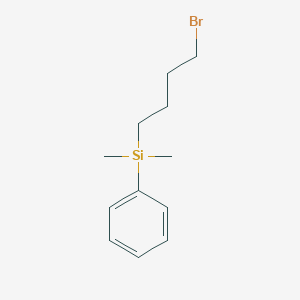
(4-Bromobutyl)(dimethyl)phenylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromobutyl)(dimethyl)phenylsilane is an organosilicon compound with the molecular formula C12H19BrSi It is a derivative of phenylsilane, where the phenyl group is substituted with a 4-bromobutyl group and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromobutyl)(dimethyl)phenylsilane typically involves the reaction of phenylsilane with 4-bromobutyl chloride in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, where the silicon atom in phenylsilane acts as a nucleophile, attacking the carbon atom in 4-bromobutyl chloride, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of more efficient catalysts, higher reaction temperatures, and advanced purification techniques.
化学反応の分析
Types of Reactions
(4-Bromobutyl)(dimethyl)phenylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) are used under mild conditions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted phenylsilane derivatives depending on the nucleophile used.
科学的研究の応用
(4-Bromobutyl)(dimethyl)phenylsilane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound is used in the development of silicon-based materials with unique properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active molecules.
Catalysis: It is used as a precursor for the preparation of catalysts in various chemical reactions.
作用機序
The mechanism of action of (4-Bromobutyl)(dimethyl)phenylsilane involves its ability to participate in nucleophilic substitution reactions. The silicon atom in the compound acts as a nucleophile, attacking electrophilic centers in other molecules. This property makes it a valuable reagent in organic synthesis, where it can be used to introduce silicon-containing groups into target molecules.
類似化合物との比較
Similar Compounds
Phenylsilane: A simpler analog with a phenyl group attached to a silicon atom.
(4-Chlorobutyl)(dimethyl)phenylsilane: Similar structure but with a chlorine atom instead of bromine.
(4-Methylbutyl)(dimethyl)phenylsilane: Similar structure but with a methyl group instead of bromine.
Uniqueness
(4-Bromobutyl)(dimethyl)phenylsilane is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its analogs. This increased reactivity allows for a broader range of chemical transformations, making it a versatile reagent in organic synthesis.
特性
CAS番号 |
52000-66-5 |
|---|---|
分子式 |
C12H19BrSi |
分子量 |
271.27 g/mol |
IUPAC名 |
4-bromobutyl-dimethyl-phenylsilane |
InChI |
InChI=1S/C12H19BrSi/c1-14(2,11-7-6-10-13)12-8-4-3-5-9-12/h3-5,8-9H,6-7,10-11H2,1-2H3 |
InChIキー |
IMWSFXRRLCGOFF-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(CCCCBr)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


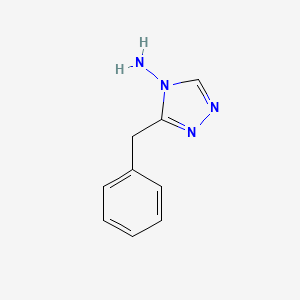
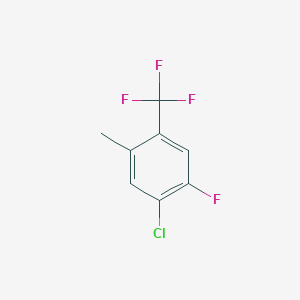
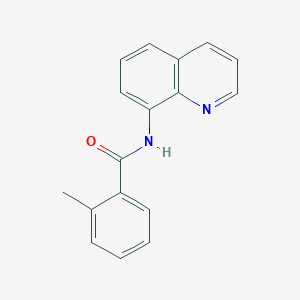
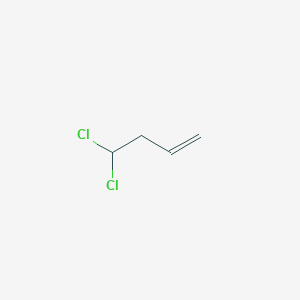
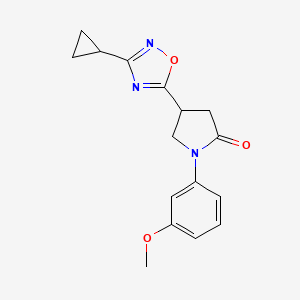

![[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B14139241.png)
![Bicyclo[4.2.0]octa-1,5-diene-3,4-dione](/img/structure/B14139250.png)

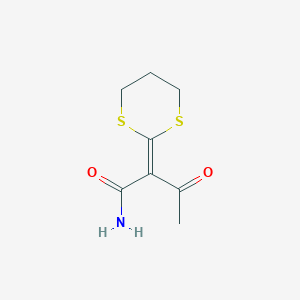
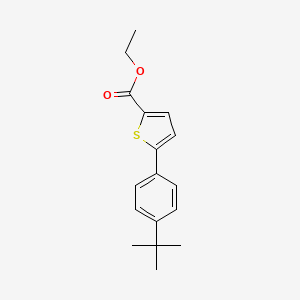
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B14139267.png)


